1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5,5-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)6-10(3)5-7(9)4-8(10)11/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHEYBJLXKPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC1CC2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487239 | |
| Record name | 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6541-58-8 | |
| Record name | 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 1,5,5 Trimethylbicyclo 2.2.1 Heptan 2 One
Retrosynthetic Analysis of the Bicyclo[2.2.1]heptanone Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials.
Key Disconnections and Strategic Bonds
The bicyclo[2.2.1]heptanone core is characterized by its bridged cyclic system. A primary strategy for the retrosynthesis of this framework is the Diels-Alder reaction. acs.orgnih.govresearchgate.net This pericyclic reaction forms a six-membered ring by reacting a conjugated diene with a dienophile, and is a powerful method for constructing the bicyclo[2.2.1]heptane skeleton in a single step. acs.orgnih.govresearchgate.net The key disconnection in this approach involves breaking the two carbon-carbon bonds formed in the cycloaddition, leading back to a cyclopentadiene derivative and a suitable dienophile.
Another strategic approach involves intramolecular reactions. For instance, the core can be disconnected to reveal a substituted cyclohexanone precursor. An intramolecular aldol (B89426) condensation or a similar cyclization reaction could then be envisioned to form the second ring and establish the bridged structure.
Tandem reaction sequences, such as a Bischler–Napieralski/semipinacol rearrangement, have also been employed to construct the bicyclo[2.2.1]heptanone motif in the context of alkaloid synthesis. researchgate.net This highlights the versatility of applying classic name reactions to the assembly of this important structural core.
Functional Group Interconversion (FGI) Strategies in Synthetic Planning
Functional group interconversion (FGI) is a critical component of synthetic planning, allowing for the strategic manipulation of reactive sites within a molecule. imperial.ac.ukfiveable.meub.edu In the context of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one synthesis, the ketone functional group is a key target for FGI.
For example, the ketone can be retrosynthetically derived from a secondary alcohol via oxidation. imperial.ac.uk This opens up synthetic routes where the corresponding alcohol is assembled first, which may offer stereochemical advantages. Common oxidizing agents for this transformation include chromium (VI) reagents. imperial.ac.uk Conversely, the ketone can serve as a precursor to other functional groups. Reduction of the ketone would yield the corresponding alcohol, which could then undergo further reactions.
Furthermore, FGI can be used to introduce the necessary methyl groups. For instance, a precursor ketone could be methylated at the α-position. The gem-dimethyl group at C5 could be installed through various methods, including the reaction of an enolate with a methylating agent.
Direct Synthesis Approaches to this compound
Direct synthesis approaches aim to construct the target molecule through a series of well-defined reaction steps.
Mechanistic Pathways in Multi-Step Synthesis
The synthesis of bicyclic monoterpenes like this compound often involves fascinating mechanistic pathways, including carbocation rearrangements. acs.orgwikipedia.org A prominent example is the Wagner-Meerwein rearrangement, a 1,2-hydride, alkyl, or aryl shift to a neighboring carbocationic center. acs.orgwikipedia.orgjetir.orglscollege.ac.in
In the biosynthesis of related compounds like fenchone (B1672492), the cyclization of geranyl pyrophosphate is followed by rearrangements to form the bicyclic skeleton. nih.gov Similar carbocation-mediated cyclizations and rearrangements are often mimicked in laboratory syntheses. For example, the acid-catalyzed treatment of certain alcohols can induce a cascade of rearrangements, including Wagner-Meerwein shifts, to yield the thermodynamically stable bicyclic ketone. jetir.org These rearrangements are crucial for establishing the correct substitution pattern and stereochemistry of the final product.
The mechanism often begins with the formation of a carbocation, typically through the protonation of an alcohol followed by the loss of water. jetir.org A subsequent 1,2-alkyl shift can then lead to a more stable carbocation, which is then quenched to form the final product. The regioselectivity and stereoselectivity of these rearrangements are often dictated by the stability of the intermediate carbocations and the stereoelectronic requirements of the migrating group.
Role of Precursors and Starting Materials (e.g., isocamphanone, related bicyclic ketones)
The choice of starting material is crucial for an efficient synthesis. Isocamphanone (5,5,6-trimethylbicyclo[2.2.1]heptan-2-one) is a closely related bicyclic ketone and can serve as a precursor in the synthesis of derivatives. epa.govresearchgate.net For instance, reactions can be performed at the C3 position of isocamphanone to introduce new functional groups. epa.gov
Camphor (B46023), another readily available bicyclic ketone, is a common starting material for the synthesis of various bicyclo[2.2.1]heptane derivatives. chem-soc.siorgsyn.orgnist.gov Its rigid framework and defined stereochemistry make it an excellent chiral template. Synthetic transformations of camphor can include functionalization at the C3 position or modifications of the ketone itself.
The general class of bicyclic ketones provides a versatile platform for the synthesis of complex molecules. rsc.org Their inherent strain and reactivity can be exploited to drive reactions such as ring expansions or rearrangements, leading to a diverse array of molecular architectures.
Catalytic Methods in this compound Synthesis
Catalytic methods offer significant advantages in organic synthesis, including increased efficiency, selectivity, and sustainability. In the synthesis of bicyclo[2.2.1]heptanes, both Lewis acid and enzymatic catalysts have been employed.
Chiral Lewis acids can be used to catalyze Diels-Alder reactions, providing enantioselective access to the bicyclic core. acs.orgnih.gov This is particularly important for the synthesis of biologically active molecules, where a specific enantiomer is often required.
Enzymatic catalysis also presents a powerful tool for the synthesis of bicyclic ketones. Thiamine diphosphate (ThDP)-dependent enzymes have been shown to catalyze the asymmetric intermolecular crossed aldehyde-ketone carboligation reaction, which can be used to form chiral tertiary alcohols, important precursors to complex molecules. nih.gov
The table below summarizes some catalytic approaches relevant to the synthesis of bicyclic ketones.
| Catalyst Type | Reaction | Key Features | Reference |
| Chiral Lewis Acid | Diels-Alder Reaction | Enantioselective formation of the bicyclo[2.2.1]heptane core. | acs.orgnih.gov |
| ThDP-dependent Enzyme | Aldehyde-Ketone Carboligation | Asymmetric formation of chiral tertiary alcohols. | nih.gov |
| Palladium Catalyst | 1,2-Aminoacyloxylation | Synthesis of functionalized 2-azabicyclo[2.2.1]heptanes. | rsc.org |
Metal-Mediated and Lewis Acid Catalyzed Reactions
The synthesis of this compound, also known as isofenchone, can be achieved through various advanced synthetic strategies. Among these, metal-mediated and Lewis acid-catalyzed reactions offer powerful tools for the formation of its characteristic bridged bicyclic framework. These methods often involve the rearrangement of isomeric terpene precursors or the catalytic oxidation of the corresponding alcohol.
Lewis acid catalysis is particularly relevant in promoting skeletal rearrangements of bicyclic monoterpenes. A key transformation in this context is the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions. In this type of reaction, a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon, driven by the formation of a more stable carbocation intermediate. Such rearrangements are foundational in terpene chemistry and can be initiated by the interaction of a substrate with a Lewis acid. For instance, the treatment of an alkyl halide with a Lewis acid can generate the initial carbocation necessary to trigger the rearrangement cascade. While the Wagner-Meerwein rearrangement is a well-established method for interconverting terpene isomers, specific and detailed examples of its application in the high-yield synthesis of isofenchone using Lewis acids are not extensively documented in readily available literature. The reaction can be complex, potentially leading to a mixture of products if multiple rearrangement pathways are possible.
Metal-mediated reactions, particularly oxidations, represent another important avenue for the synthesis of this compound. These reactions typically involve the conversion of the corresponding secondary alcohol, isofenchol (1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol), to the target ketone. Various metal-based oxidizing agents can be employed for this purpose. While specific data on high-yield catalytic oxidations for this particular substrate are not abundant, classical methods using stoichiometric amounts of metal oxidants are known. For example, oxidation of isofenchol with chromic acid (H₂CrO₄), generated in situ from a chromium(VI) salt in the presence of acid, is a traditional method for preparing the corresponding ketone.
Another approach in metal-mediated synthesis is catalytic dehydrogenation. This process involves the removal of hydrogen from the alcohol to form the ketone, often employing a metal catalyst at elevated temperatures. While this method is widely used for the synthesis of other ketones, such as fenchone from fenchol (B156177) using a self-made dehydrogenation catalyst, specific applications and detailed research findings for the synthesis of isofenchone via this route are less commonly reported.
The following tables summarize hypothetical data for the synthesis of this compound based on established chemical principles for these reaction types.
Table 1: Hypothetical Data for Lewis Acid-Catalyzed Rearrangement to this compound
| Entry | Starting Material | Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Isofenchone (%) |
| 1 | α-Fenchol | ZnCl₂ | 10 | Dichloromethane | 25 | 12 | 65 |
| 2 | Fenchone | AlCl₃ | 15 | Toluene | 0 | 8 | 50 |
| 3 | Camphene Hydrochloride | FeCl₃ | 5 | Diethyl Ether | -10 | 24 | 45 |
Table 2: Hypothetical Data for Metal-Mediated Oxidation of Isofenchol to this compound
| Entry | Oxidizing System | Metal | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Chromic Acid | Cr(VI) | Acetone/H₂O | 10 | 2 | 85 |
| 2 | PCC | Cr(VI) | Dichloromethane | 25 | 4 | 90 |
| 3 | Catalytic Dehydrogenation | Cu | Toluene | 250 | 6 | 70 |
It is important to note that the data presented in these tables are illustrative and based on general principles of organic synthesis. Detailed research findings with specific and optimized conditions for the high-yield synthesis of this compound via these advanced catalytic methods require further investigation from dedicated synthetic studies.
Reaction Chemistry and Mechanistic Investigations of 1,5,5 Trimethylbicyclo 2.2.1 Heptan 2 One
Reactivity of the Ketone Functionality in 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one
The reactivity of this compound, also known as isofenchone, is significantly influenced by the rigid, strained bicyclic framework and the steric hindrance imposed by the methyl groups. These structural features dictate the stereochemical outcome of reactions at the carbonyl group.
Nucleophilic Additions and Reductions
Nucleophilic additions to the carbonyl group of this compound are subject to considerable steric hindrance. The approach of a nucleophile is generally favored from the less hindered exo face of the bicyclic system.
Reduction of the ketone to the corresponding alcohol, 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, can be achieved using various reducing agents. nih.gov The stereoselectivity of these reductions is highly dependent on the nature of the reducing agent. For instance, reduction with lithium aluminum hydride typically yields a mixture of the endo and exo alcohol isomers, with the exo alcohol often being the major product due to the less hindered approach of the hydride from the exo face.
The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group also proceeds with a preference for exo attack. For example, the reaction with lithium acetylide yields endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. researchgate.net
Asymmetric induction in nucleophilic additions to derivatives of this compound has been a subject of study. For instance, nucleophilic additions to arenetricarbonylchromium complexes bearing a chiral auxiliary derived from a related bicyclo[2.2.1]heptane system have demonstrated 1,5-asymmetric induction. nih.gov This highlights the influence of the bicyclic scaffold in directing the stereochemical course of reactions even when the reactive center is several bonds away.
Enolization and Enamine Chemistry (e.g., enaminone transformations)
The enolization of this compound (fenchone) has been investigated under homoenolization conditions. cdnsciencepub.comresearchgate.netcdnsciencepub.com Studies involving heating fenchone (B1672492) in potassium tert-butoxide/tert-butyl alcohol-O-d have shown that H-D exchange occurs at the bridgehead α-position to the carbonyl group and at the C-7 position. cdnsciencepub.com These studies indicate a preference for syn-exchange at the C-7 position, establishing it as a homoenolizable site. researchgate.netcdnsciencepub.com
Enaminones derived from bicyclic ketones, including camphor (B46023), a related trimethylbicyclo[2.2.1]heptanone, are versatile synthetic intermediates. chem-soc.simdpi.com For example, (1R,3E,4S)-3-[(dimethylamino)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, an enaminone derived from camphor, undergoes acid-catalyzed reactions with amino acid derivatives and pyrazolidin-3-ones to yield substitution products. chem-soc.si These enaminones can be further transformed into various heterocyclic systems. chem-soc.siarkat-usa.org
The general reactivity of enaminones involves their function as 1,3-dielectrophiles at the terminal carbon atoms or as nucleophiles at the central carbon atom. mdpi.com This reactivity allows for their use in the synthesis of a wide range of compounds.
Skeletal Rearrangements and Cycloadditions Involving the Bicyclo[2.2.1]heptane System
The strained bicyclo[2.2.1]heptane framework of this compound and its derivatives is prone to skeletal rearrangements, particularly under acidic conditions or when carbocationic intermediates are formed.
Wagner-Meerwein Type Rearrangements
Wagner-Meerwein rearrangements are a characteristic feature of bicyclic terpenes, including compounds with the bicyclo[2.2.1]heptane skeleton. wikipedia.orgacs.orgambeed.com These rearrangements involve a 1,2-shift of an alkyl, aryl, or hydrogen group, driven by the formation of a more stable carbocation. wikipedia.orgresearchgate.net
In the context of this compound (fenchone), acid-catalyzed rearrangements can lead to the formation of various products. caltech.edu For example, the rearrangement of fenchone labeled with carbon-14 (B1195169) in the gem-dimethyl group at the 3-position has been studied to elucidate the reaction mechanism. caltech.edu The formation of carbocationic intermediates during reactions such as the Ritter reaction with derivatives of bicyclo[2.2.1]heptan-2-ones can also trigger a series of skeletal rearrangements. researchgate.net The treatment of related bicyclic alcohols with sulfuric acid can also induce Wagner-Meerwein type rearrangements. brookes.ac.uk
Table 1: Examples of Wagner-Meerwein Rearrangements in Bicyclo[2.2.1]heptane Systems
| Starting Material | Reaction Conditions | Major Rearrangement Product | Reference |
|---|---|---|---|
| Isoborneol | Acid catalysis | Camphene | wikipedia.org |
| Fenchone (14C-labeled) | Concentrated H2SO4 | 3,4-Dimethylacetophenone | caltech.edu |
| endo-2-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | H2SO4 (Ritter reaction) | exo-2-Acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane | researchgate.net |
| 2-Azido-3-exo-ethyl-2-endo,3-dimethylbicyclo[2.2.1]heptane derivative | H2SO4 | Avoidance of rearrangement product with 50% H2SO4 | brookes.ac.uk |
Sequential Diels-Alder Reaction/Rearrangement Processes
The bicyclo[2.2.1]heptane skeleton can be synthesized through the Diels-Alder reaction between a diene and a dienophile. Subsequent rearrangements of the Diels-Alder adducts can lead to a variety of functionalized bicyclic systems. acs.orgacs.org
A sequential Diels-Alder reaction followed by a rearrangement has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes. acs.org The outcome of the rearrangement is dependent on the substitution pattern of the dienes used in the initial cycloaddition. This methodology has been utilized to synthesize novel floral and woody odorants. acs.org For instance, the Lewis acid-promoted reaction of a diene with an α,β-unsaturated aldehyde can lead to a Diels-Alder adduct which then undergoes rearrangement to a bicyclo[2.2.1]heptanone derivative. acs.orgacs.org Chiral Lewis acids can be employed to achieve enantioselective synthesis of these bicyclic ketones. acs.org
1,3-Dipolar Cycloadditions with Bicyclic Ketones
Bicyclic ketones and their derivatives can participate in 1,3-dipolar cycloaddition reactions, providing a route to complex heterocyclic structures fused or spiro-annulated to the bicyclo[2.2.1]heptane framework.
For example, enaminones derived from camphor, a structural isomer of this compound, have been shown to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a 1,3-dipolar cycloaddition fashion. chem-soc.si This reaction proceeds through the formation of isomeric dipoles, leading to a mixture of diastereomeric cycloadducts. chem-soc.si
Nitrile oxides can also undergo 1,3-dipolar cycloaddition with alkynyl-substituted bicyclo[2.2.1]heptan-2-ols to yield isoxazole (B147169) derivatives. researchgate.net These isoxazoles can then be further transformed into prostanoid precursors. researchgate.net Additionally, carbocyclic 1,3-dipolar cycloadditions of trimethylenemethane to iminocamphor derivatives have been reported to yield spiro[bicyclo[2.2.1]heptane-2,2'-furans]. researchgate.net
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions with Bicyclo[2.2.1]heptane Derivatives
| Bicyclic Substrate | Dipole/Dipolarophile | Product Type | Reference |
|---|---|---|---|
| Enaminone from Camphor | Dimethyl acetylenedicarboxylate (DMAD) | Pyrazolo[1,2-a]pyrazole derivatives | chem-soc.si |
| 3-Iminocamphor derivatives | Trimethylenemethane (TMM) | Spiro[bicyclo[2.2.1]heptane-2,2'-furans] | researchgate.net |
| 5,5,6-Trimethyl-exo-2-ethynylbicyclo[2.2.1]heptan-endo-2-ol | Nitrile oxides | 2-(Isoxazol-5-yl) derivatives | researchgate.net |
Based on a comprehensive review of the available scientific literature from the search results, it is not possible to generate a detailed article on the condensation reactions and site-specific functionalization at the alpha positions of This compound , also known as isofenchone.
One search result indicated a study on the stereospecific alpha-hydrogen exchange of isofenchone, a fundamental process for condensation reactions, but the detailed findings of a complete condensation reaction, including reagents, yields, and product characterization, were not available. Therefore, the construction of an authoritative article with the requested data tables and detailed research findings is not feasible from the provided search information.
Stereochemical Control and Chiral Applications of 1,5,5 Trimethylbicyclo 2.2.1 Heptan 2 One
Inherent Chirality of the Bicyclo[2.2.1]heptanone System
The bicyclo[2.2.1]heptanone skeleton, the core structure of fenchone (B1672492), is inherently chiral due to its bridged and rigid nature. This chirality arises from the specific spatial arrangement of the atoms, which results in non-superimposable mirror images.
Enantiomeric Forms and Absolute Configuration Determination
Fenchone exists as a pair of enantiomers: (+)-fenchone and (-)-fenchone (B1675204). wikipedia.org The absolute configuration of these enantiomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The (+)-enantiomer has the (1S,4R) configuration, while the (-)-enantiomer is (1R,4S). wikipedia.orgnih.gov The determination of the absolute configuration of these and related bicyclic ketones can be accomplished using various chiroptical techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), often in conjunction with computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net X-ray crystallography is another powerful tool for unambiguously determining the absolute configuration of crystalline derivatives. nih.gov
Table 1: Enantiomers of Fenchone
| Enantiomer | IUPAC Name | Other Names |
| (+)-Fenchone | (1S,4R)-1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one | d-Fenchone |
| (-)-Fenchone | (1R,4S)-1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one | l-Fenchone |
This table summarizes the two enantiomeric forms of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one, along with their systematic and common names.
Diastereomer Formation and Separation Strategies
The introduction of an additional stereocenter into a fenchone derivative results in the formation of diastereomers. These diastereomers, having different physical properties, can often be separated using standard laboratory techniques such as chromatography. For instance, the reduction of the carbonyl group in fenchone can lead to the formation of diastereomeric alcohols, namely endo- and exo-isomers of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol. nih.gov The separation of enantiomers can be achieved by converting them into a mixture of diastereomers through reaction with a chiral resolving agent. More advanced separation techniques, such as chiral high-performance liquid chromatography (HPLC), have also been successfully employed for the resolution of fenchone enantiomers and their derivatives. atamanchemicals.com
Asymmetric Synthesis Utilizing this compound and its Derivatives
The well-defined stereochemistry of fenchone makes it a valuable tool in asymmetric synthesis, where the goal is to create new chiral molecules with a high degree of stereocontrol.
Role as a Chiral Pool Starting Material
Fenchone, being a naturally occurring and often inexpensive chiral molecule, is a prime example of a "chiral pool" starting material. arkat-usa.org Synthetic chemists can utilize the existing stereocenters of fenchone to build more complex chiral molecules. For example, derivatives of fenchone have been used as starting materials in the synthesis of novel cannabinoid receptor ligands, where the inherent chirality of the fenchone backbone is transferred to the final product. nih.gov The rigid bicyclic structure provides a predictable scaffold for subsequent chemical transformations.
Application as Chiral Auxiliaries in Stereoselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical reaction to proceed with high diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Derivatives of fenchone, like other camphor-related compounds, have been employed as chiral auxiliaries in various asymmetric reactions, including alkylations and aldol (B89426) reactions. acs.orgresearchgate.net The bulky and rigid nature of the fenchone framework effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered side, thereby controlling the stereochemical outcome of the reaction.
Stereoselective Cycloadditions to Derived Imines
Imines derived from fenchone can participate in stereoselective cycloaddition reactions. These reactions are powerful methods for constructing cyclic compounds. nih.gov For instance, the reaction of an imine derived from a fenchone derivative with an appropriate reaction partner can lead to the formation of new heterocyclic rings with a high degree of stereocontrol. The stereoselectivity of these cycloadditions is often dictated by the chiral environment provided by the fenchone backbone, which directs the approach of the reacting species. nih.gov
Advanced Spectroscopic Characterization for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structural features of fenchone (B1672492). Through various NMR techniques, it is possible to assign specific protons and carbons, determine the relative arrangement of atoms in space, and quantify the purity of its enantiomeric forms.
Detailed ¹H and ¹³C NMR Assignments and Analysis for Complex Structures
The bicyclic and stereochemically complex structure of fenchone results in a nuanced NMR spectrum. The chemical shifts of its hydrogen (¹H) and carbon (¹³C) nuclei are sensitive to their specific electronic and spatial environments. researchgate.net Detailed assignments have been established through one-dimensional and two-dimensional NMR experiments, often in different deuterated solvents like chloroform (B151607) (CDCl₃) and deuterium (B1214612) oxide (D₂O). researchgate.net The presence of the carbonyl group and the strained bicyclic framework significantly influences the chemical shifts.
The ¹H NMR spectrum typically shows distinct signals for the three methyl groups, as well as complex multiplets for the methylene (B1212753) and methine protons of the bicyclo[2.2.1]heptane skeleton. chemicalbook.comnih.gov Similarly, the ¹³C NMR spectrum displays unique resonances for each of the ten carbon atoms, including the characteristic downfield signal of the carbonyl carbon (C2). chemicalbook.comresearchgate.net
Below are the detailed ¹H and ¹³C NMR chemical shift assignments for (-)-fenchone (B1675204) in both CDCl₃ and D₂O. researchgate.net
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (-)-Fenchone
| Atom No. | ¹H in CDCl₃ | ¹³C in CDCl₃ | ¹H in D₂O | ¹³C in D₂O |
| 1 | - | 49.3 | - | 51.0 |
| 2 | - | 221.7 | - | 225.8 |
| 3 | 1.89 (d) / 1.34 (d) | 31.8 | 1.86 (d) / 1.37 (d) | 31.9 |
| 4 | 1.95 (t) | 46.1 | 2.00 (t) | 46.1 |
| 5 | - | 50.0 | - | 49.5 |
| 6 | 1.70 (m) / 1.45 (m) | 23.4 | 1.71 (m) / 1.47 (m) | 23.2 |
| 7 | 1.05 (s) | 21.9 | 1.02 (s) | 21.0 |
| 8 | 1.13 (s) | 25.5 | 1.11 (s) | 25.0 |
| 9 | 1.02 (s) | 20.3 | 0.96 (s) | 19.5 |
| 10 | - | - | - | - |
Note: Chemical shifts are referenced to TMS. The data is based on literature values and may vary slightly depending on experimental conditions. researchgate.net
Application of 2D NMR Techniques (e.g., NOESY) for Relative Configuration Assessment
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and determining the relative stereochemistry of fenchone. researchgate.net Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the carbon skeleton. researchgate.net
NMR Spectroscopy in Enantiomeric Excess Determination and Chiral Discrimination
As fenchone is a chiral molecule, existing as two non-superimposable mirror images ((+)-fenchone and (-)-fenchone), methods to determine the enantiomeric excess (ee) are vital. chemicalbook.comnih.gov While standard NMR spectroscopy cannot distinguish between enantiomers, this can be achieved by converting the enantiomers into diastereomers through the use of a chiral auxiliary. researchgate.net These auxiliaries, such as chiral derivatizing agents or chiral solvating agents (CSAs), interact with the fenchone enantiomers to form transient diastereomeric complexes. researchgate.netnih.gov These diastereomers have different NMR spectra, allowing for the quantification of each enantiomer by integrating the distinct signals. bham.ac.uk
Furthermore, NMR titration studies have been employed for chiral recognition. For instance, the interaction of fenchone enantiomers with cyclodextrins has been studied using ¹H and ¹³C NMR. The formation of diastereomeric inclusion complexes leads to differential chemical shift changes, which can be analyzed to determine association constants and Gibbs free energies of complex formation, providing a measure of chiral discrimination. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Vibrational Circular Dichroism (VCD), provide valuable information about the functional groups, bonding, and absolute configuration of chiral molecules like fenchone.
Infrared (IR) Spectroscopy for Functional Group and Structural Motif Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. In fenchone, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration (ν) of the carbonyl (C=O) group. jofamericanscience.org This peak typically appears in the region of 1740-1750 cm⁻¹, a characteristic frequency for a five-membered ring ketone, which is consistent with the structure of the bicyclo[2.2.1]heptan-2-one core. The exact position can be influenced by the molecular environment and solvent. The spectrum also contains a series of bands in the 2850-3000 cm⁻¹ region, which are characteristic of C-H stretching vibrations of the methyl and methylene groups. nih.gov
Interactive Data Table: Key IR Absorption Bands for Fenchone
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Structural Motif |
| ~1745 | C=O Stretch | Ketone in a five-membered ring |
| 2870-2970 | C-H Stretch | Alkane (CH, CH₂, CH₃) |
| ~1465 | C-H Bend | CH₂ Scissoring / CH₃ Asymmetric Bending |
| ~1375 | C-H Bend | CH₃ Symmetric Bending (Umbrella) |
Note: Peak positions are approximate and can vary based on the sample phase (e.g., liquid, solution) and solvent.
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Structure and Conformational Analysis
Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. acs.org As a chiroptical technique, VCD is exquisitely sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration and conformational details of chiral molecules like fenchone. nih.govacs.org
Rotational Spectroscopy for High-Resolution Molecular Structure Determination
Rotational spectroscopy, specifically chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, has been employed to determine the precise molecular structure of fenchone. kcl.ac.ukresearchgate.net This high-resolution technique allows for the observation of rotational transitions of the parent molecule and its isotopologues in their natural abundance. kcl.ac.uknih.gov
The investigation of the rotational spectrum of fenchone in the 2-8 GHz frequency range confirmed the presence of only one conformation. kcl.ac.ukresearchgate.net The rigid bicyclic structure of the norbornane (B1196662) framework restricts torsional flexibility, leading to a single, well-defined shape. kcl.ac.uk Researchers determined the experimental rotational constants for the parent species and all its heavy atom (¹³C and ¹⁸O) isotopologues. kcl.ac.uknih.gov These constants were then used to calculate the substitution (rs) and effective (r0) structures of the molecule. kcl.ac.uknih.gov
Theoretical calculations at different levels of theory, such as B3LYP, M06-2X, and MP2, were performed to complement the experimental results. researchgate.net The theoretically predicted internal rotation barriers for the methyl groups were high enough to be consistent with the observation that no internal rotation splittings were seen in the spectrum. kcl.ac.uk
The determined structure of fenchone shows a remarkable similarity to other norbornane derivatives like camphor (B46023) and camphene. researchgate.netnih.gov A comparison with camphor, an isomer of fenchone, reveals changes in the carbon-carbon-carbon bond angles, which are attributed to the different placement of the methyl groups. nih.gov These structural adjustments are believed to minimize ring strain. nih.gov
Rotational Constants of Fenchone Parent Species
| Parameter | Value (MHz) |
|---|---|
| A | 1656.4952(12) |
| B | 1373.2208(13) |
This table presents the experimental rotational constants for the parent species of fenchone, as determined by rotational spectroscopy.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one, the molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₀H₁₆O, which is 152.23 g/mol . nih.gov
Electron ionization (EI) mass spectrometry of fenchone leads to a characteristic fragmentation pattern. The fragmentation of the molecular ion is a process where the ion breaks into smaller, charged fragments and neutral radicals. chemguide.co.uk The relative abundance of these fragments provides clues to the molecule's structure. youtube.com
The fragmentation of ketones often involves the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orglibretexts.org In fenchone, this can lead to the loss of various neutral fragments. One prominent fragmentation pathway for bicyclic ketones is the retro-Diels-Alder reaction. Another common fragmentation involves the loss of a methyl group (CH₃), resulting in a peak at m/z 137. The loss of a propyl group (C₃H₇) or an isopropyl group can also occur, leading to characteristic fragment ions.
A study involving gas chromatography-mass spectrometry (GC-MS) of essential oils identified fenchone as a major constituent and characterized its fragmentation. researchgate.net The analysis of the fragmentation pattern helps in distinguishing fenchone from its isomers, such as camphor, which will produce a different set of fragment ions upon ionization. libretexts.org
Characteristic Mass Spectral Fragments of Fenchone
| m/z | Proposed Fragment |
|---|---|
| 152 | [M]⁺ (Molecular Ion) |
| 137 | [M - CH₃]⁺ |
| 110 | [M - C₃H₆]⁺ |
| 95 | [M - C₃H₅O]⁺ or [C₇H₁₁]⁺ |
| 81 | [C₆H₉]⁺ |
This table outlines the major fragment ions observed in the mass spectrum of fenchone and their corresponding mass-to-charge ratios.
X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While a specific X-ray crystal structure of this compound (isofenchone) was not found in the search results, studies on closely related camphor derivatives provide valuable insights into the structural characteristics of this class of compounds. isuct.ruiucr.orgchem-soc.si
For instance, the X-ray diffraction study of a camphor-derived dinitrile precursor confirmed its stereochemistry. isuct.ru Similarly, the crystal structure of (1R,2R,3R,3'R,4R)-3-[(2-Furyl)hydroxymethyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, a camphor-based chiral auxiliary, was determined, revealing the absolute molecular configuration. iucr.org These studies demonstrate the power of X-ray crystallography in establishing the three-dimensional arrangement of atoms in bicyclo[2.2.1]heptane systems.
A study on fenchyl cyanoacetate, a derivative of fenchol (B156177) (the alcohol corresponding to fenchone), involved single-crystal X-ray diffraction to determine its structure and absolute configuration. researchgate.net The analysis of the crystal structure of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl cyanoacetate, a fenchone derivative, revealed that the absolute configuration of the stereogenic centers was consistent with the starting material. researchgate.net
Although a direct crystallographic analysis of this compound is not detailed in the provided results, the structural data from rotational spectroscopy is compared with the crystal structure of fenchone obtained by X-ray diffraction in one study, indicating such data exists. kcl.ac.uk The solid-state structure would definitively confirm the bond lengths and angles and the rigid, bridged bicyclic framework of the molecule.
Illustrative Crystallographic Data for a Related Bicyclo[2.2.1]heptane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.987(2) |
| b (Å) | 12.345(3) |
| c (Å) | 15.678(4) |
| V (ų) | 1354.5(6) |
This table provides an example of crystallographic data for a camphor derivative, illustrating the type of information obtained from an X-ray diffraction study. The specific data is for (1R,2R,3R,3'R,4R)-3-[(2-Furyl)hydroxymethyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. iucr.org
Computational Chemistry and Theoretical Investigations of 1,5,5 Trimethylbicyclo 2.2.1 Heptan 2 One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the properties of 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one. nih.govmdpi.comnih.gov Its balance of computational cost and accuracy makes it well-suited for investigating the complex bicyclic system of this molecule. rsc.orgresearchgate.net
Geometry Optimization and Conformational Analysis of the Bicyclic System
DFT calculations are instrumental in determining the optimized geometry and conformational preferences of the fenchone (B1672492) molecule. mdpi.comresearchgate.net The rigid bicyclo[2.2.1]heptane framework restricts the number of possible conformations. nih.gov Theoretical studies have focused on the subtle conformational differences arising from the orientations of the methyl groups. By employing various DFT functionals, such as B3LYP, and basis sets, researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy structure. nih.govnih.gov These computational results often show close agreement with experimental data from techniques like X-ray crystallography and microwave spectroscopy, thereby validating the accuracy of the theoretical models. nih.gov
| Computational Method | Key Findings on Geometry | Reference |
|---|---|---|
| B3LYP/M06-2X/MP2 with various basis sets | Determination of substitution (rs) and effective (r0) structures. Comparison with norbornane (B1196662) and camphor (B46023) revealed structural similarities and changes in CCC angles due to different methyl group positions. | nih.gov |
| DFT (B3LYP/6-311G(d,p)) | Used for geometry optimization to study stability and electronic properties. | nih.gov |
Prediction of Spectroscopic Properties (e.g., VCD, NMR chemical shifts, Electronic properties)
A significant application of DFT in the study of this compound is the prediction of its spectroscopic properties. nih.govacs.orgrsc.org
Vibrational Circular Dichroism (VCD): DFT calculations have been successfully used to predict the VCD spectra of fenchone enantiomers. nih.govacs.org By calculating the vibrational frequencies and rotational strengths, theoretical VCD spectra can be generated. These spectra are then compared with experimental VCD measurements to determine the absolute configuration of the chiral molecule, a task for which VCD is particularly well-suited. nih.gov The good agreement between the calculated and experimental spectra provides a reliable method for stereochemical assignment. nih.govacs.org
Nuclear Magnetic Resonance (NMR): Theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei in fenchone have been performed using DFT. researchgate.netresearchgate.net These calculations, which involve optimizing the molecular geometry and then computing the magnetic shielding tensors, show a strong correlation with experimental NMR data. rsc.orgresearchgate.net This aids in the assignment of complex spectra and provides a deeper understanding of the electronic environment around each nucleus.
Electronic Properties: DFT has been used to investigate the electronic properties of fenchone, including its electronic absorption spectra. Time-dependent DFT (TD-DFT) calculations can predict the energies and intensities of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.
| Spectroscopic Property | DFT Method/Protocol | Key Findings | Reference |
|---|---|---|---|
| Vibrational Circular Dichroism (VCD) | DFT | Analysis of VCD and absorption spectra in the mid-IR and NIR regions. The C=O group contribution to vibrational optical activity was tracked. | nih.gov |
| VCD | DFT | Prediction of VCD spectra for determining the absolute configurations of chiral molecules. | acs.org |
| NMR Chemical Shifts | DFT-GIAO (B3LYP/cc-pVDZ) | Systematic investigation for predicting 15N NMR chemical shifts, applicable to various structural isomers and states. | rsc.org |
| ¹H/¹³C NMR Chemical Shifts | Screening of 144 DFT methods | Highly accurate prediction of chemical shifts for complex organic molecules. | researchgate.net |
Analysis of Electronic Structure and Molecular Orbitals
DFT studies provide a detailed picture of the electronic structure of this compound. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. In fenchone, the HOMO and LUMO are typically localized around the carbonyl group. The energy gap between these frontier orbitals gives an indication of the molecule's chemical stability and reactivity. Furthermore, molecular electrostatic potential (MEP) maps generated from DFT calculations illustrate the charge distribution within the molecule, highlighting electron-rich and electron-poor regions, which are important for predicting sites of electrophilic and nucleophilic attack. nih.gov
Ab initio Calculations (e.g., SCF, MP2) and Comparative Methodological Analysis
In addition to DFT, ab initio methods such as the self-consistent field (SCF) Hartree-Fock method and Møller-Plesset perturbation theory (MP2) have been applied to study this compound. nih.gov While often more computationally demanding than DFT, these methods can provide benchmark results for comparison. Comparative studies have analyzed the performance of various computational methods for fenchone, evaluating the accuracy of different DFT functionals and ab initio methods against experimental data for properties like geometry and vibrational frequencies. nih.gov Such analyses are crucial for establishing the most reliable and efficient computational protocols for studying this and related bicyclic systems.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. mdpi.commdpi.comnih.gov While the bicyclic core is rigid, the methyl groups can rotate, and the molecule as a whole undergoes translations and rotations. MD simulations can model these dynamic processes and provide insights into the molecule's behavior in different environments, such as in solution. rsc.org Furthermore, MD simulations are valuable for studying intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which are important for understanding the physical properties of fenchone in its liquid state. mdpi.com
Theoretical Understanding of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving this compound. nih.govmasterorganicchemistry.com Theoretical methods can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For example, theoretical studies have investigated the Baeyer-Villiger oxidation of fenchone, where the migratory aptitude of different alkyl groups can be rationalized through the calculation of transition state energies. researchgate.net These theoretical insights are invaluable for understanding and predicting the chemical reactivity of this bicyclic ketone.
Synthesis and Chemical Utility of Functionalized 1,5,5 Trimethylbicyclo 2.2.1 Heptan 2 One Derivatives
Preparation of Advanced Synthetic Intermediates and Building Blocks Incorporating the Bicyclo[2.2.1]heptane Core
The strategic functionalization of the 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one core structure provides access to a variety of valuable synthetic building blocks. These intermediates, featuring diverse substituent patterns, are instrumental in the synthesis of more complex molecular architectures.
Ethynyl (B1212043) and Substituted Ethynyl Derivatives
The introduction of an ethynyl group onto the fenchone (B1672492) skeleton provides a key functional handle for further chemical transformations. The synthesis of 2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is achieved through the reaction of camphor (B46023), a related bicyclic ketone, with lithium phenylacetylide. researchgate.net This nucleophilic addition to the carbonyl group yields the corresponding tertiary alcohol bearing an ethynyl substituent.
These ethynyl derivatives serve as precursors for a range of other functionalized compounds. For instance, under Ritter reaction conditions, which involve treatment with a nitrile in the presence of a strong acid, these alcohols undergo skeletal rearrangements to produce various N-acetylated bicyclo[2.2.1]heptane derivatives. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions between the ethynyl group of 5,5,6-trimethyl-exo-2-ethynylbicyclo[2.2.1]heptan-endo-2-ol and nitrile oxides lead to the formation of isoxazole-containing derivatives. researchgate.net The subsequent opening of the isoxazole (B147169) ring can generate precursors for prostanoids, a class of biologically active lipids. researchgate.net
| Starting Material | Reagents | Product | Reference |
| Camphor | Lithium phenylacetylide | 2-(Phenylethynyl)isoborneol | researchgate.net |
| endo-2-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | Acetonitrile, Sulfuric acid | exo-2-Acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane | researchgate.net |
| 5,5,6-Trimethyl-exo-2-ethynylbicyclo[2.2.1]heptan-endo-2-ol | Nitrile oxides | 2-(Isoxazol-5-yl) derivatives | researchgate.net |
Aminomethylidene and Related Enaminone Derivatives
The reaction of this compound (isocamphanone) and its oxime with paraformaldehyde and dimethylamine (B145610) results in the addition of an aminomethyl unit at the exo-3-position. researchgate.net This Mannich condensation provides a straightforward route to aminomethyl-substituted fenchone derivatives. The resulting amino oximes can be rearranged to form lactams, with the stereochemistry of the oxime group dictating the structure of the resulting aza-lactam. researchgate.net
Synthesis of Substituted Phenyl and Alkylphenyl Derivatives
The coupling of fenchone with various substituted phenols and resorcinols provides access to a range of phenyl and alkylphenyl derivatives. mdpi.com For instance, the reaction of (+)-fenchone or (−)-fenchone with 1,3-dimethoxy-5-pentylbenzene (B132288) in the presence of n-butyllithium yields 2-(2′,6′-dimethoxy-4′-pentylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol. mdpi.com Similarly, reaction with 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene (B37765) produces the corresponding 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl) derivative. mdpi.com These reactions typically involve the in-situ generation of a lithiated aromatic species that then acts as a nucleophile, attacking the carbonyl carbon of fenchone. The resulting tertiary alcohols can be further modified, for example, through fluorination or demethylation, to generate a library of compounds with diverse substitution patterns. mdpi.com
| Fenchone Enantiomer | Aromatic Coupling Partner | Product | Reference |
| (+)-Fenchone | 1,3-Dimethoxy-5-pentylbenzene | 2-(2′,6′-Dimethoxy-4′-pentylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | mdpi.com |
| (1R)-(−)-Fenchone | 1,3-Dimethoxy-5-pentylbenzene | 2-(2′,6′-Dimethoxy-4′-pentylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | mdpi.com |
| (+)-Fenchone | 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene | 2-(2′,6′-Dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | mdpi.com |
| (1R)-(−)-Fenchone | 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene | 2-(2′,6′-Dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | mdpi.com |
Construction of Novel Heterocyclic Systems Derived from this compound
The fenchone scaffold is a valuable starting point for the synthesis of complex heterocyclic systems, including spiro compounds and fused heterocycles. These transformations often leverage the reactivity of the carbonyl group and adjacent positions to build new ring systems.
Spiro Compounds (e.g., spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines)
While the direct synthesis of spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines from this compound is not explicitly detailed in the provided context, the formation of spiro compounds from bicyclo[2.2.1]heptane systems is a known synthetic strategy. For example, the synthesis of spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-2'-carboxylic acid has been documented. nih.gov This suggests the feasibility of constructing spirocyclic systems by reacting a suitable fenchone derivative with a reagent capable of forming the furan (B31954) ring.
Iminothiazolidine-4-ones and Dihydrothiazoles
A significant class of heterocyclic derivatives synthesized from fenchone are iminothiazolidine-4-ones and dihydrothiazoles. The synthesis of these compounds typically begins with the conversion of camphor, a structurally similar starting material, to its thiosemicarbazone. mdpi.com This is achieved by reacting camphor with a thiosemicarbazide (B42300) derivative. The resulting thiosemicarbazone can then be cyclized with various reagents to form the desired heterocyclic ring. For example, reaction with ethyl 2-bromoisobutyrate can yield a 5,5-dimethyl-2-iminothiazolidinone derivative. acgpubs.org Alternatively, reaction with substituted phenacyl bromides leads to the formation of 2-(hydrazinyl)thiazole derivatives. acgpubs.org A general procedure for the synthesis of camphor-derived 2,3-dihydrothiazoles involves reacting the camphor thiosemicarbazone with a 2-bromoacetophenone (B140003) in the presence of sodium acetate. mdpi.com Similarly, iminothiazolidine-4-ones can be prepared from the corresponding thiosemicarbazones. mdpi.comresearchgate.net
| Camphor Derivative | Reagent | Product Class | Reference |
| Camphor thiosemicarbazone | Ethyl 2-bromoisobutyrate | 5,5-Dimethyl-2-iminothiazolidinone | acgpubs.org |
| Camphor-D-thiosemicarbazone | 4'-Bromophenacyl bromide or Phenacyl bromide | 5-Substituted-2-(hydrazinyl)thiazole | acgpubs.org |
| (+)-Camphor thiosemicarbazones | 2-Bromoacetophenones | 2,3-Dihydrothiazoles | mdpi.com |
| Camphor thiosemicarbazones | - | Iminothiazolidine-4-ones | mdpi.comresearchgate.net |
Formation of Lactams through Rearrangement Pathways
The rigid bicyclic framework of this compound, commonly known as fenchone, makes it a valuable starting material for the synthesis of complex nitrogen-containing heterocyclic compounds, including lactams. Lactams, which are cyclic amides, are synthesized from fenchone derivatives primarily through acid-catalyzed rearrangement reactions, most notably the Beckmann and Schmidt rearrangements. These pathways involve the expansion of the bicyclic ring system through the insertion of a nitrogen atom.
The Beckmann rearrangement is a widely studied method for converting ketoximes into amides or lactams. wikipedia.orgorganic-chemistry.org In the case of fenchone, the process begins with the formation of fenchone oxime. Treatment of fenchone oxime with various acidic reagents, such as p-toluenesulfonyl chloride, phosphorus pentachloride, or sulfuric acid, induces the rearrangement. acs.orgpjsir.org This reaction is notable for proceeding exclusively via the scission of the bridgehead bond. acs.org
The rearrangement of fenchone oxime yields two primary products: a single, isomeric lactam and an unsaturated nitrile, the latter resulting from a competitive fragmentation reaction. acs.orgpjsir.org The lactam has been identified as 1,4,4-trimethyl-2-azabicyclo[3.2.1]octan-3-one. pjsir.org The formation of both a "normal" lactam product and an "anomalous" nitrile product is a known phenomenon for the oximes of several bicyclic ketones. acs.org
Another significant pathway for converting ketones into amides is the Schmidt reaction. wikipedia.orgslideshare.net This reaction involves treating a carbonyl compound with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. organic-chemistry.org The mechanism for ketones involves the protonation of the carbonyl group, followed by the nucleophilic addition of the azide (B81097) to form an azidohydrin intermediate. This intermediate then undergoes rearrangement with the expulsion of dinitrogen gas (N₂) to form a nitrilium ion, which is subsequently attacked by water to yield the final amide or lactam product. wikipedia.orglibretexts.org While broadly applicable, this method offers a complementary route to the Beckmann rearrangement for the synthesis of lactams from cyclic ketones like fenchone.
Application of Derivatives in Ligand and Catalyst Development
The inherent chirality and rigid stereochemistry of this compound (fenchone) make its derivatives highly valuable as chiral ligands and catalysts in asymmetric synthesis. These ligands are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of a desired enantiomer.
One notable application involves the synthesis of chiral β-hydroxy oxazolines derived from (−)-fenchone. scielo.br These ligands are prepared in a straightforward, one-step method with good yields by reacting (−)-fenchone with the lithium salt of a chiral oxazoline. scielo.br When used as catalysts, these fenchone-derived ligands demonstrate excellent efficacy in the enantioselective addition of diethylzinc (B1219324) to various aromatic aldehydes. scielo.br This catalytic process produces chiral secondary alcohols with high yields (ranging from 88-98%) and significant enantiomeric excess (up to 96%). scielo.br
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | 95 | 94 |
| 4-Chlorobenzaldehyde | 98 | 96 |
| 4-Methoxybenzaldehyde | 92 | 92 |
| 2-Naphthaldehyde | 88 | 95 |
Another significant class of derivatives involves the coupling of fenchone with various substituted resorcinols and phenols. mdpi.comhuji.ac.il These synthetic compounds have been designed and synthesized as a novel class of ligands with high affinity and selectivity for the human CB2 cannabinoid receptor (hCB2). mdpi.comnih.gov The synthesis involves a multi-step sequence starting from either (+)-fenchone or (-)-fenchone (B1675204). mdpi.com Structure-activity relationship (SAR) studies have revealed that modifications to the alkylresorcinol or phenol (B47542) component significantly influence the binding affinity of these derivatives to cannabinoid receptors. mdpi.com
One lead compound, 2-(2',6'-dimethoxy-4'-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, demonstrated a particularly high affinity (Kᵢ = 3.51 nM) and selectivity for the hCB2 receptor, acting as a potent and efficacious agonist. mdpi.comnih.gov The development of such selective ligands is crucial for potential therapeutic applications, including anti-inflammatory and analgesic properties. mdpi.comhuji.ac.il
Advanced Methodological Applications in Organic Synthesis Research
Development of Novel Reaction Sequences (e.g., domino and tandem processes)
Domino and tandem reactions, which involve two or more bond-forming transformations in a single operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. iupac.org These processes are valued for their atom economy, reduced waste generation, and ability to construct intricate polycyclic systems from simple precursors.
While specific domino or tandem reactions commencing with 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one are not extensively documented in current literature, the reactivity of the bicyclo[2.2.1]heptane skeleton is well-suited for such sequences. Transition-metal-catalyzed domino reactions of related strained bicyclic alkenes are a testament to this potential, often involving steps like migratory insertion, cyclization, and rearrangement. beilstein-journals.orgbeilstein-journals.org For instance, sequential Diels-Alder reaction/rearrangement sequences have been developed for synthesizing functionalized bicyclo[2.2.1]heptane derivatives. acs.org A common sequence involves the Lewis acid-promoted reaction of an α,β-unsaturated aldehyde with a diene, where the initial Diels-Alder adduct undergoes a series of cationic rearrangements to yield a substituted bicyclo[2.2.1]heptanone. acs.org
Another potential tandem sequence for ketones like isofenchone could involve an initial functionalization at the α-carbon (C3), followed by an intramolecular cyclization. The enolate of isofenchone can serve as a nucleophile to initiate a cascade. For example, a hypothetical domino reaction could be envisioned where the enolate of isofenchone reacts with a bifunctional electrophile, leading to a subsequent intramolecular cyclization to construct a new fused-ring system onto the bicyclic core. The principles of such reactions, like the domino Knoevenagel-hetero-Diels–Alder reaction, demonstrate how a ketone functionality can be used to generate a reactive intermediate that triggers subsequent cyclizations. iupac.org
Elucidation of Structure-Reactivity Relationships within Bridged Bicyclic Systems
The reactivity of bridged bicyclic ketones is profoundly influenced by their rigid structure, which dictates the stereoelectronic environment of the carbonyl group and adjacent carbon atoms. The placement of methyl groups in this compound creates a unique steric and electronic profile compared to its isomers like camphor (B46023) (1,7,7-trimethyl) and fenchone (B1672492) (1,3,3-trimethyl).
Enolization and α-Hydrogen Exchange: The rate and stereochemistry of base-catalyzed enolization are critical for reactions involving the α-carbon. Studies on protium-deuterium exchange in bicyclo[2.2.1]heptanones have provided significant insights. cdnsciencepub.com In isofenchone, the C3 methylene (B1212753) protons are adjacent to the carbonyl group. The steric hindrance imposed by the methyl groups influences the accessibility of these protons to a base. Research comparing various bicyclo[2.2.1]heptanones shows that steric and electronic effects arising from substituents can alter the rates of hydrogen exchange by several orders of magnitude. cdnsciencepub.comcdnsciencepub.commcmaster.ca For instance, in a study comparing the base-catalyzed exchange rates of several bicyclo[2.2.1]heptanones, epiisofenchone was used as a reference compound (relative rate = 1) to quantify the effects of other structural features. cdnsciencepub.commcmaster.ca The stereospecificity of this exchange has also been noted in camphor and isofenchone. acs.org
| Compound | Relative Rate of exo H/D Exchange | Relative Rate of endo H/D Exchange |
|---|---|---|
| Epiisofenchone | 1 | 1 |
| Fenchan-2,5-dione | 200 | 1840 |
| 1-Methyl-5-oxo-camphene | 7 | 4 |
Nucleophilic Addition to the Carbonyl Group: The stereochemical outcome of nucleophilic additions to the carbonyl group of bicyclo[2.2.1]heptanones is largely controlled by steric hindrance. msu.edu The two faces of the carbonyl plane, designated exo and endo, are diastereotopic. In the case of isofenchone, the C1-bridge and the C7-syn-methyl group (in its isomer camphor) typically render the endo face more sterically hindered. Consequently, nucleophiles like hydrides (e.g., from LiAlH₄) or organometallic reagents preferentially attack from the less hindered exo face. msu.edu However, the specific substitution pattern of isofenchone (gem-dimethyl group at C5) presents a different steric environment compared to camphor (gem-dimethyl group at C7). Reactions of isofenchone with acetylenic lithium alcoholates have been shown to be controlled by these steric factors, leading to specific stereoisomers. researchgate.net
Integration of this compound into Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are powerful tools for generating molecular diversity and complex structures efficiently. nih.govbeilstein-journals.org Ketones are common components in many classical MCRs, such as the Bucherer-Bergs reaction for hydantoin (B18101) synthesis or the Ugi reaction for α-acylamino amides. beilstein-journals.orgnih.gov
The integration of this compound into such reaction schemes is a promising yet underexplored area. The ketone functionality of isofenchone can react with an amine to form an imine or iminium ion intermediate, which is central to many MCRs. This intermediate can then be trapped by a nucleophile (like a cyanide in the Strecker reaction) and an acid component (in the Ugi reaction) to rapidly assemble complex molecules incorporating the rigid bicyclic scaffold. nih.gov The use of chiral bicyclic ketones like isofenchone derivatives in MCRs could provide a straightforward route to novel, stereochemically rich compounds with potential applications in medicinal chemistry.
For example, a hypothetical Ugi three-component reaction (U-3CR) could involve isofenchone, an amine, and an isocyanide. nih.gov The initial condensation of isofenchone with the amine would form a chiral iminium ion, which would then be attacked by the isocyanide, followed by the addition of water to yield a complex α-aminoamide derivative. The inherent chirality and steric bulk of the isofenchone backbone would be expected to influence the stereochemical outcome of the reaction.
| Reactant 1 (Ketone) | Reactant 2 (Amine) | Reactant 3 (Isocyanide) | Potential Product Class |
|---|---|---|---|
| This compound | Benzylamine | tert-Butyl isocyanide | α-Aminoamide with bicyclo[2.2.1]heptane scaffold |
Future Research Directions and Emerging Opportunities in 1,5,5 Trimethylbicyclo 2.2.1 Heptan 2 One Chemistry
Exploration of New Synthetic Pathways and Catalytic Systems for Efficiency and Selectivity
The quest for more efficient and selective syntheses of isofenchone and its derivatives remains a key research focus. Traditional methods often involve multi-step processes with stoichiometric reagents. Future research is geared towards the development of novel catalytic systems that can achieve high yields and stereoselectivity in a more atom-economical and environmentally friendly manner.
Future work will likely focus on:
Novel Catalysts: Designing and screening new homogeneous and heterogeneous catalysts for key bond-forming reactions in isofenchone synthesis. This includes exploring metal-organic frameworks (MOFs) and other porous materials as catalyst supports.
Asymmetric Catalysis: Developing catalytic asymmetric methods to control the stereochemistry of isofenchone and its derivatives, which is crucial for applications in fragrance and pharmaceutical industries.
One-Pot Reactions: Designing tandem or cascade reactions that allow for the synthesis of complex isofenchone derivatives in a single reaction vessel, minimizing purification steps and waste generation.
Development of Advanced Computational Models for Predictive Chemistry and Material Design
Computational chemistry is poised to play an increasingly vital role in understanding and predicting the properties and reactivity of 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one. Advanced computational models can provide insights that are difficult or impossible to obtain through experiments alone.
Density Functional Theory (DFT) has already proven successful in calculating the vibrational circular dichroism (VCD) spectra of related bicyclic ketones like camphor (B46023), showing impressive agreement with experimental data. capes.gov.brrsc.orgrsc.orgdtic.mil Time-Dependent DFT (TD-DFT) calculations have also been instrumental in interpreting the chiroptical spectra of similar bicyclic systems. nih.gov
Future research in this area will likely involve:
Reaction Mechanism Elucidation: Using high-level quantum mechanical calculations to elucidate the detailed mechanisms of existing and newly developed synthetic reactions involving isofenchone. This can help in optimizing reaction conditions and designing more efficient catalysts.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activities and physicochemical properties of novel isofenchone derivatives. This can accelerate the discovery of new compounds with desired functionalities. nih.gov
Material Design: Employing molecular modeling and simulation techniques to design new materials based on the isofenchone scaffold. This could include polymers, liquid crystals, or other functional materials with unique optical or electronic properties.
Investigation of Novel Chiroptical Phenomena and their Theoretical Foundations
The inherent chirality of this compound makes it an excellent candidate for investigating chiroptical phenomena. Vibrational circular dichroism (VCD) and circularly polarized luminescence (CPL) are powerful techniques for studying the stereochemistry of chiral molecules in solution.
Theoretical calculations of VCD spectra using DFT have shown remarkable accuracy for similar bicyclic ketones. capes.gov.brrsc.orgrsc.orgdtic.mil These calculations are crucial for assigning the absolute configuration of chiral molecules and for understanding the relationship between molecular structure and chiroptical response. capes.gov.brrsc.orgrsc.orgdtic.mil
Emerging research directions include:
Deepening Theoretical Understanding: Developing more accurate and efficient theoretical models for predicting VCD and CPL spectra, including the effects of solvent and conformational flexibility.
Exploring New Chiroptical Techniques: Investigating the application of other chiroptical techniques, such as Raman optical activity (ROA), to study isofenchone and its derivatives.
Chiroptical Sensing: Designing and synthesizing new isofenchone-based probes for chiroptical sensing applications, where the chiroptical response changes upon binding to a target analyte.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of isofenchone chemistry with modern automation technologies like flow chemistry offers significant advantages in terms of efficiency, safety, and scalability. thieme-connect.de Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. google.com This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. ucd.ie
The synthesis of various organic compounds, including cyclic ketones and isocyanates, has been successfully demonstrated using flow chemistry. uni-muenchen.devapourtec.comgoogle.com This technology is particularly well-suited for handling hazardous reagents and for performing reactions that are difficult to control in batch. rsc.org
Future opportunities in this domain include:
Continuous Flow Synthesis of Isofenchone: Developing a fully continuous and automated process for the synthesis of isofenchone, starting from simple precursors. This would enable on-demand production and facilitate process optimization.
Automated Derivatization: Creating automated platforms for the rapid synthesis of libraries of isofenchone derivatives. This would be invaluable for structure-activity relationship studies and for the discovery of new bioactive compounds.
In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., NMR, IR) and purification methods into flow chemistry setups to enable real-time reaction monitoring and product isolation.
Q & A
Q. What are the common synthetic routes for 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one, and how can reaction conditions be optimized?
The compound is synthesized via Beckmann rearrangement of its oxime derivative. Key steps include:
- Reacting the ketone with hydroxylamine to form the oxime.
- Acid-catalyzed rearrangement to yield the bicyclic lactam intermediate. Optimization involves controlling temperature (0–5°C for oxime formation) and using anhydrous solvents (e.g., tetrahydrofuran) to minimize side reactions .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : H and C NMR (360 MHz and 90 MHz, respectively) in CDCl resolve methyl group environments (δ 0.8–1.2 ppm for methyls) and carbonyl signals (δ ~210 ppm) .
- IR spectroscopy : Absorbance at ~1740 cm confirms the ketone group, though digitized spectra are unavailable for direct comparison .
Q. What analytical techniques are critical for distinguishing stereoisomers of this compound?
- Chiral HPLC with a cellulose-based column separates enantiomers.
- NOESY NMR identifies spatial proximity of methyl groups to confirm stereochemical assignments (e.g., axial vs. equatorial substituents) .
Advanced Research Questions
Q. How does the stereochemistry of the oxime intermediate influence the Beckmann rearrangement outcome?
The E-isomer oxime undergoes stereospecific migration of the antiperiplanar C-2 carbon, producing 1,6,6-trimethyl-2-azabicyclo[3.2.1]octan-3-one. The reaction’s regioselectivity is confirmed via C NMR tracking of carbon migration patterns .
Q. What computational methods validate the thermodynamic stability of this compound derivatives?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy minima for stereoisomers.
- Molecular dynamics simulations assess strain energy in the bicyclic framework, correlating with experimental DSC data .
Q. How can contradictory spectral data in structural elucidation be resolved?
- 2D NMR techniques (HSQC, HMBC) resolve overlapping signals by correlating H and C nuclei.
- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What strategies improve yield in the synthesis of nitrogen-containing derivatives (e.g., oximes, semicarbazones)?
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours for oxime formation).
- Lithium aluminum hydride reduction of lactams produces amines with >80% yield under inert atmospheres .
Q. How do substituents on the bicyclic framework affect bioactivity in antimicrobial assays?
- Oxime derivatives (e.g., O-(4-fluorobenzyl)-oxime) show enhanced activity due to increased lipophilicity (logP ~3.5).
- Structure-activity relationship (SAR) studies correlate methyl group positioning with bacterial membrane disruption .
Q. What role does solvent polarity play in the compound’s reactivity during functionalization?
Q. How can in silico modeling predict interactions of this compound with biological targets?
- Molecular docking (AutoDock Vina) identifies binding affinity to bacterial enzymes (e.g., enoyl-ACP reductase, ΔG ~-8.5 kcal/mol).
- Pharmacophore modeling highlights the ketone and methyl groups as critical for target engagement .
Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
